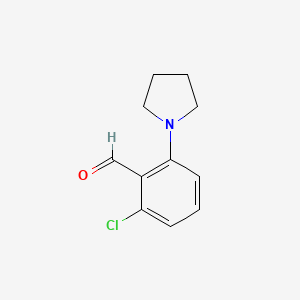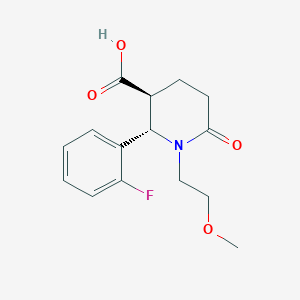![molecular formula C13H13BrN2 B1517256 5-ブロモ-N-[(1S)-1-フェニルエチル]ピリジン-2-アミン CAS No. 1807885-10-4](/img/structure/B1517256.png)
5-ブロモ-N-[(1S)-1-フェニルエチル]ピリジン-2-アミン
概要
説明
“5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine” is a chemical compound with the CAS Number 1807885-10-4 . It has a molecular weight of 277.16 . The compound is typically stored at 4°C and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is (S)-5-bromo-N-(1-phenylethyl)pyridin-2-amine . The InChI code is 1S/C13H13BrN2/c1-10(11-5-3-2-4-6-11)16-13-8-7-12(14)9-15-13/h2-10H,1H3,(H,15,16)/t10-/m0/s1 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 277.16 . It’s a powder that’s stored at 4°C . Unfortunately, the boiling point and other physical properties are not specified in the available resources .科学的研究の応用
抗腫瘍活性
この化合物は、その潜在的な抗腫瘍活性について合成され、研究されてきました . 5-ブロモ-2-クロロ-N-(1-フェニルエチル)ピリジン-3-スルホンアミドのエナンチオマーは、細胞の生存と増殖に重要な役割を果たすPI3Kαキナーゼの活性を阻害することが判明しました . これらの化合物は、それぞれ1.08および2.69μMのIC50値で有望な結果を示しました .
抗菌活性
研究者は、この化合物とその誘導体の抗菌剤としての可能性を探ってきました. 反応性のある臭素原子とアミン基の両方の存在により、さまざまなカップリング反応によってさらなる官能化が可能になり、その抗菌特性が向上する可能性があります.
抗炎症剤
この化合物とその誘導体は、抗炎症剤としての可能性についても研究されています. 化合物中の臭素原子とアミン基は、他の必要な基で容易に置換することができ、その抗炎症特性が向上する可能性があります.
抗がん剤
この化合物は、抗がん剤としての可能性について研究されてきました. 化合物中の臭素原子とアミン基は、他の必要な基で容易に置換することができ、その抗がん特性が向上する可能性があります.
有機触媒
この化合物は、アミド基と比較して、比較的弱い水素結合を形成し、酸性を高める能力があるため、立体選択的な有機触媒の潜在的な候補となります .
新規ピリジン誘導体の合成
この化合物は、パラジウム触媒による鈴木クロスカップリング反応を介して、一連の新規ピリジン誘導体を効率的に合成するために使用されてきました . これは、有機合成における汎用性の高いビルディングブロックとしての使用を示しています .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
作用機序
- The primary target of 5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine is cyclin-dependent kinase 2 (CDK2) . CDK2 plays a crucial role in cell cycle regulation, specifically during the G1/S transition. It forms complexes with cyclins and phosphorylates downstream substrates, promoting cell cycle progression .
- Consequently, the compound disrupts cell division, inhibiting tumor growth and proliferation. It also influences downstream signaling pathways related to cell survival and apoptosis .
- Additionally, downstream pathways related to DNA replication , transcription , and cell survival are influenced by altered CDK2 activity .
Target of Action
Mode of Action
Biochemical Pathways
Action Environment
生化学分析
Biochemical Properties
5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, thereby modulating their activity. For instance, it can act as an inhibitor or activator of certain enzymes, depending on the context of the reaction. The interactions between 5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine and these biomolecules are typically mediated through non-covalent bonds, such as hydrogen bonds and hydrophobic interactions .
Cellular Effects
The effects of 5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, 5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine can modulate the activity of key signaling molecules, leading to changes in downstream cellular responses. Additionally, it can affect the expression of specific genes, thereby influencing the overall metabolic state of the cell .
Molecular Mechanism
At the molecular level, 5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine exerts its effects through a variety of mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these molecules, leading to changes in their activity. Furthermore, 5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine can change over time. This compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH levels. Long-term studies have shown that 5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine can have sustained effects on cellular function, although the exact nature of these effects can vary depending on the experimental context .
Dosage Effects in Animal Models
The effects of 5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine in animal models are dose-dependent. At lower doses, this compound can exert beneficial effects, such as enhancing enzyme activity or modulating gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which 5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine is most effective .
Metabolic Pathways
5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and altering metabolite levels. For example, this compound can modulate the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby affecting the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, 5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can influence its activity and function, as well as its accumulation in certain tissues .
Subcellular Localization
The subcellular localization of 5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine is an important factor in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of 5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine can affect its interactions with other biomolecules and its overall biochemical activity .
特性
IUPAC Name |
5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2/c1-10(11-5-3-2-4-6-11)16-13-8-7-12(14)9-15-13/h2-10H,1H3,(H,15,16)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWGKSYYHCZAJQ-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101245252 | |
| Record name | 2-Pyridinamine, 5-bromo-N-[(1S)-1-phenylethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101245252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1807885-10-4 | |
| Record name | 2-Pyridinamine, 5-bromo-N-[(1S)-1-phenylethyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807885-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinamine, 5-bromo-N-[(1S)-1-phenylethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101245252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethan-1-amine](/img/structure/B1517173.png)



![{2-[(3-Bromophenyl)amino]ethyl}dimethylamine](/img/structure/B1517179.png)


amine](/img/structure/B1517185.png)

![Ethyl 2-[benzyl(ethyl)amino]acetate](/img/structure/B1517188.png)



